3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol 3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 109579-95-5
VCID: VC0012494
InChI: InChI=1S/C8H10O3.C8H18O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-6(2)7(10)8(3,4)5-9/h5-6H,1-4H2;6-7,9-10H,5H2,1-4H3
SMILES: CC(C)C(C(C)(C)CO)O.C1CCC2C(C1)C(=O)OC2=O
Molecular Formula: C16H28O5
Molecular Weight: 300.395

3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol

CAS No.: 109579-95-5

Cat. No.: VC0012494

Molecular Formula: C16H28O5

Molecular Weight: 300.395

* For research use only. Not for human or veterinary use.

3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol - 109579-95-5

Specification

CAS No. 109579-95-5
Molecular Formula C16H28O5
Molecular Weight 300.395
IUPAC Name 3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol
Standard InChI InChI=1S/C8H10O3.C8H18O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-6(2)7(10)8(3,4)5-9/h5-6H,1-4H2;6-7,9-10H,5H2,1-4H3
Standard InChI Key TURAYBXLHFMMTF-UHFFFAOYSA-N
SMILES CC(C)C(C(C)(C)CO)O.C1CCC2C(C1)C(=O)OC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator